molecular formula C19H17N3OS B2783751 2-(isopropylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536704-00-4

2-(isopropylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2783751
CAS No.: 536704-00-4
M. Wt: 335.43
InChI Key: AMUCTGUNQGEJLZ-UHFFFAOYSA-N
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Description

The compound “2-(isopropylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one” is a derivative of the 5H-pyrimido[5,4-b]indole family . It is synthesized through reactions involving methyl 3-amino-1H-indole-2-carboxylates with aryl isocyanates, aryl isothiocyanates, and cyanamides . The reaction with isothiocyanates results in 3-aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-ones .


Synthesis Analysis

The synthesis of this compound involves the reaction of a (substituted) phenyl hydrazine with a carbonyl (aldehyde or ketone) initially forming a phenylhydrazone which isomerizes to the respective enamine (or ‘ene-hydrazine’) . After protonation, a cyclic [3,3]-sigmatropic rearrangement occurs producing a diimine . The resulting diimine forms a cyclic aminoacetal (or aminal), which under acid catalysis eliminates NH3, resulting in the energetically favorable aromatic indole .


Molecular Structure Analysis

The molecular structure of this compound is derived from the 5H-pyrimido[5,4-b]indole structure . The specific modifications and substitutions on this base structure result in the unique properties of the compound.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . The reactions of methyl 3-amino-1H-indole-2-carboxylates with aryl isocyanates, aryl isothiocyanates, and cyanamides lead to the formation of 5H-pyrimido[5,4-b]indole derivatives .

Properties

IUPAC Name

3-phenyl-2-propan-2-ylsulfanyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3OS/c1-12(2)24-19-21-16-14-10-6-7-11-15(14)20-17(16)18(23)22(19)13-8-4-3-5-9-13/h3-12,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMUCTGUNQGEJLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC2=C(C(=O)N1C3=CC=CC=C3)NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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